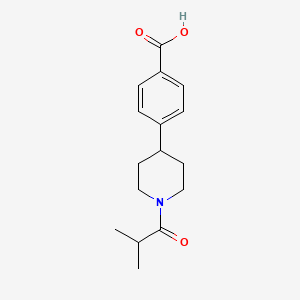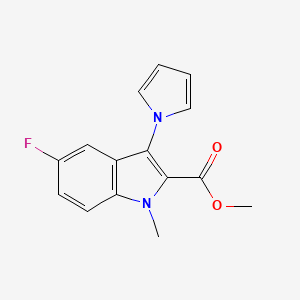
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Synthesis
Research in the field of chemistry has focused on the synthesis and chemical properties of compounds related to Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. For example, studies on indole synthesis provide a foundational understanding of how such compounds can be synthesized and modified for various applications, including pharmaceuticals and materials science. Indole alkaloids, which share a structural similarity with the compound , have long been a subject of interest due to their complex structures and biological activities. Various synthetic strategies have been developed to construct the indole skeleton, which is central to numerous natural products and pharmaceuticals (Taber & Tirunahari, 2011).
Pharmacological Applications
In the realm of pharmacology, compounds similar to this compound have been explored for their potential therapeutic applications. For instance, fluorinated compounds, such as 5-fluorouracil (5-FU), have been extensively studied for their anticancer properties. These compounds are used in treating various cancers by incorporating into RNA and DNA, thereby disrupting the normal function and replication of cancer cells. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that enhance the efficacy and precision of fluorinated pyrimidines in cancer treatment (Gmeiner, 2020).
Mechanisms of Action
Understanding the mechanisms by which these compounds exert their effects is crucial for their development into effective therapies. The inhibition of specific enzymes, interaction with DNA and RNA, and the induction of cell death in cancer cells are among the mechanisms investigated. For example, the action of 5-FU involves inhibiting the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. Research has also explored new potential mechanisms and targets that could be exploited for cancer therapy using fluorinated compounds (Gmeiner, 2020).
Propriétés
IUPAC Name |
methyl 5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-17-12-6-5-10(16)9-11(12)13(14(17)15(19)20-2)18-7-3-4-8-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIIXTBQBRWHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)
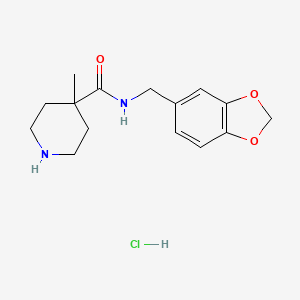
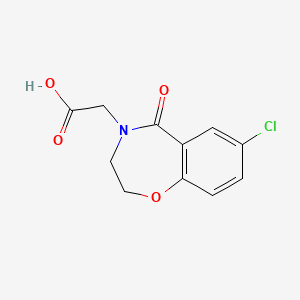
![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)
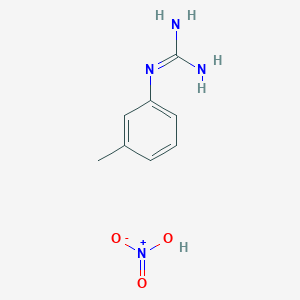
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)
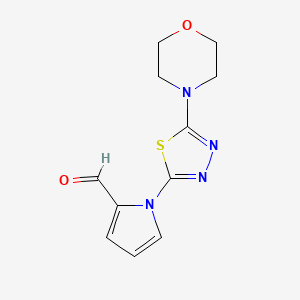
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
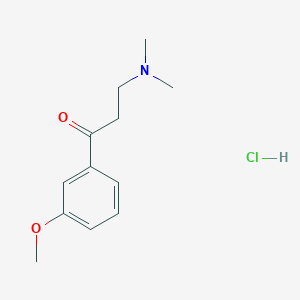
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
